molecular formula C19H20N4O2 B2431184 (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone CAS No. 1903689-27-9

(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone

Cat. No. B2431184
CAS RN: 1903689-27-9
M. Wt: 336.395
InChI Key: ZUTJGEJKYICSTH-UHFFFAOYSA-N
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Description

(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Isomorphous Structures and Exchange Rules

Compounds with structures similar to the target chemical have been studied for their isomorphous nature and adherence to the chlorine-methyl (Cl-Me) exchange rule. Such studies are pivotal in understanding crystallographic properties and potential applications in materials science. For instance, the research by Rajni Swamy et al. (2013) on methyl- and chloro-substituted heterocyclic analogues highlights the importance of structural disorder in crystallography, a principle that can extend to the study of our target compound (Rajni Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

Drug-likeness and Microbial Investigation

In Silico Drug-likeness Prediction

Compounds related to the target molecule have been synthesized and analyzed for their drug-likeness properties using in silico methods. Such studies provide a framework for predicting the pharmacological potentials of new compounds, including their ADME (absorption, distribution, metabolism, and excretion) properties. The work by Pandya et al. (2019) on the synthesis and evaluation of dihydropyrrolone conjugates for their antimicrobial activities is an example where understanding the drug-like properties of compounds is essential (Pandya, Dave, Patel, & Desai, 2019).

Antimicrobial and Anticancer Evaluation

Antimicrobial and Anticancer Agents

Research on structurally analogous compounds has shown significant antimicrobial and anticancer activities. These studies are crucial for developing new therapeutic agents. The synthesis of compounds with potential as antimicrobial and anticancer agents, as explored by Gouhar and Raafat (2015), underlines the potential biomedical applications of structurally complex compounds (Gouhar & Raafat, 2015).

Material Science and Chemistry

Crystal Structure and DFT Study

The detailed analysis of molecular structures through crystallography and density functional theory (DFT) provides insights into the physicochemical properties of compounds. The study by Huang et al. (2021) on boric acid ester intermediates is an example of how these techniques are used to understand the molecular architecture and potential applications in material science (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound contains an indole nucleus , which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets.

Mode of Action

Given the presence of the indole nucleus, it is likely that the compound interacts with its targets through a mechanism similar to other indole derivatives . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities . Therefore, it is likely that this compound also affects multiple pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of the indole nucleus in the compound suggests that it may have similar pharmacokinetic properties to other indole derivatives .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has a wide range of effects at the molecular and cellular level.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Like other indole derivatives , it is likely that factors such as pH, temperature, and the presence of other molecules could influence its action.

properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-20-18(25-21-13)16-12-23(19(24)17-9-6-10-22(17)2)11-15(16)14-7-4-3-5-8-14/h3-10,15-16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTJGEJKYICSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone

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